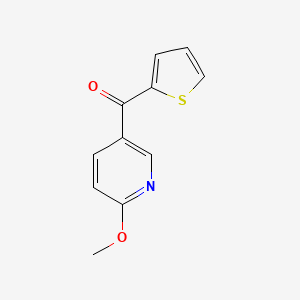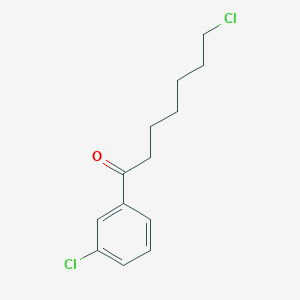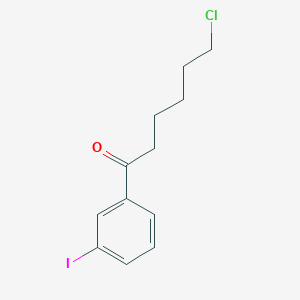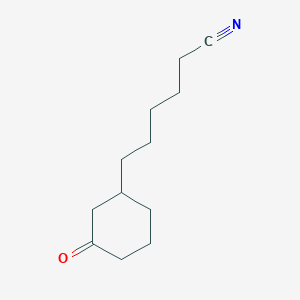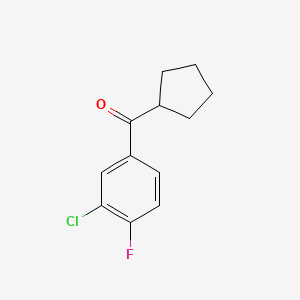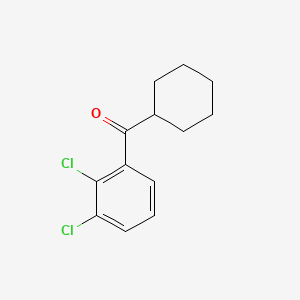
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
説明
“(5-(4-Fluorophenyl)isoxazol-3-YL)methanol” is a chemical compound with the empirical formula C10H8FNO2 and a molecular weight of 193.17 . It is commonly known as iso-molecule. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(5-(4-Fluorophenyl)isoxazol-3-YL)methanol” can be represented by the SMILES stringOCc1cc(no1)-c2ccc(F)cc2 . The InChI key is AXHZYGAOISWOLE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(5-(4-Fluorophenyl)isoxazol-3-YL)methanol” is a solid substance .科学的研究の応用
Anticonvulsant Agents
A study by Malik and Khan (2014) focused on synthesizing a series of novel compounds, including derivatives similar to (5-(4-Fluorophenyl)isoxazol-3-YL)methanol. These compounds were evaluated for anticonvulsant activities, demonstrating significant effectiveness. Particularly, one derivative exhibited potent anticonvulsant properties with a high protective index, surpassing the reference drug phenytoin. The study also explored the mechanism of action on sodium channels, providing insights into potential applications in anticonvulsant therapies (Malik & Khan, 2014).
Cytotoxic Activity
Rao et al. (2014) conducted research on the synthesis of novel isoxazole derivatives, including compounds structurally related to (5-(4-Fluorophenyl)isoxazol-3-YL)methanol. The study assessed their cytotoxic activity against various human cancer cell lines. Some of these derivatives showed potent cytotoxicity, suggesting potential use in cancer treatment (Rao et al., 2014).
Antimicrobial Activity
A 2019 study by Kumar et al. explored the synthesis of isoxazole derivatives, including ones akin to (5-(4-Fluorophenyl)isoxazol-3-YL)methanol. These compounds were tested for their antimicrobial efficacy against bacterial and fungal organisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2019).
Supramolecular Networks
Rajalakshmi et al. (2012) investigated the crystal structure of compounds closely related to (5-(4-Fluorophenyl)isoxazol-3-YL)methanol. They found significant differences in the intermolecular interaction patterns due to minor changes in molecular structure. This research provides valuable information for the design of materials with specific supramolecular properties (Rajalakshmi et al., 2012).
Safety and Hazards
特性
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZYEIQXXRYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584570 | |
| Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol | |
CAS RN |
640291-97-0 | |
| Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







